2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a thiophene ring
Preparation Methods
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethylpyrazole with an appropriate aldehyde or ketone.
Condensation Reaction: The pyrazole derivative is then subjected to a condensation reaction with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar compounds to 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE include:
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE: This compound features a pyridine ring instead of a thiophene ring and has different electronic properties.
(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETONITRILE: This compound has an acetonitrile group instead of the hydrazide moiety, affecting its reactivity and applications.
The uniqueness of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of the pyrazole and thiophene rings, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H14N4OS |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C12H14N4OS/c1-9-6-10(2)16(15-9)8-12(17)14-13-7-11-4-3-5-18-11/h3-7H,8H2,1-2H3,(H,14,17)/b13-7+ |
InChI Key |
NNXAOQDZLXWJNX-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=CC(=NN1CC(=O)N/N=C/C2=CC=CS2)C |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=CC=CS2)C |
Origin of Product |
United States |
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